molecular formula C15H11N3O2 B6054158 1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime

1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime

Cat. No.: B6054158
M. Wt: 265.27 g/mol
InChI Key: YKJRWFUNAAWRQK-KSZVWNROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime: is a complex organic compound with the molecular formula C15H10N2O2 It is a derivative of indene, a bicyclic hydrocarbon, and features both hydrazone and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime typically involves the reaction of 1H-indene-1,2,3-trione with phenylhydrazine and hydroxylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Catalysts: Acidic or basic catalysts to facilitate the reaction

The reaction proceeds through the formation of an intermediate hydrazone, which subsequently reacts with hydroxylamine to form the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenylhydrazone group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime involves its interaction with molecular targets through its functional groups. The oxime and hydrazone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and affect cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-indene-1,2,3-trione: The parent compound without the phenylhydrazone and oxime groups.

    2-(phenylhydrazono)-1H-indene-1,3(2H)-dione: A similar compound with a different substitution pattern.

    1H-indene-1,2,3-trione 2-(phenylhydrazone): Lacks the oxime group.

Uniqueness

1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime is unique due to the presence of both hydrazone and oxime functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2Z,3Z)-3-hydroxyimino-2-(phenylhydrazinylidene)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15-12-9-5-4-8-11(12)13(18-20)14(15)17-16-10-6-2-1-3-7-10/h1-9,16,20H/b17-14-,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJRWFUNAAWRQK-KSZVWNROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2C(=NO)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/C(=N\O)/C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime
Reactant of Route 2
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1H-indene-1,2,3-trione 2-(phenylhydrazone) 1-oxime

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